molecular formula C9H14O3 B105176 Ethyl 3-oxocyclohexanecarboxylate CAS No. 33668-25-6

Ethyl 3-oxocyclohexanecarboxylate

Cat. No. B105176
CAS RN: 33668-25-6
M. Wt: 170.21 g/mol
InChI Key: YLRVJPQVDQQBOX-UHFFFAOYSA-N
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Description

Ethyl 3-oxocyclohexanecarboxylate is a chemical compound that belongs to the class of organic compounds known as cyclohexane carboxylates. It is characterized by a cyclohexane ring, which is a six-membered carbon ring, with a ketone group (oxo-) and an ester group (ethyl carboxylate) attached to it. This compound serves as a versatile intermediate in the synthesis of various functionalized cycloalkenes and has potential applications in pharmaceuticals, dyes, and other chemical industries.

Synthesis Analysis

The synthesis of compounds related to ethyl 3-oxocyclohexanecarboxylate often involves multi-step reactions utilizing different starting materials and catalysts. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another example includes the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which were prepared through cyclization reactions, demonstrating the versatility of cyclization strategies in synthesizing complex molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-oxocyclohexanecarboxylate has been extensively studied using techniques such as NMR spectroscopy and X-ray diffraction. For example, the conformational behavior of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was elucidated using 1H, 13C, and 2D NMR spectroscopy, revealing a slightly flattened chair conformation for the piperidone ring . Additionally, the molecular structure, vibrational frequencies, and electronic properties of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using both experimental and theoretical methods, providing insights into the stability and charge transfer within the molecule .

Chemical Reactions Analysis

Ethyl 3-oxocyclohexanecarboxylate and its derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the first synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was achieved through a three-component condensation reaction, showcasing the compound's reactivity towards nucleophilic addition . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved a reaction with ammonium acetate, demonstrating the compound's ability to participate in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxocyclohexanecarboxylate derivatives are crucial for their application in various fields. For instance, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate revealed the presence of intramolecular hydrogen bonding, which influences the stability and reactivity of the compound . Additionally, the reaction of small-size cycloalkane rings with RuO4 demonstrated the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates, highlighting the susceptibility of these compounds to oxidative conditions .

Scientific Research Applications

1. Oxidative Functionalization Processes

Ethyl 3-oxocyclohexanecarboxylate is used in the dehydrogenation reaction using oxoammonium salts, showcasing its role in oxidative functionalization processes. This transformation is operationally simple and expands the scope of oxoammonium salts as reagents (Politano et al., 2021).

2. Synthesis of Novel Compounds

The compound plays a crucial role in synthesizing new chemical entities, such as Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, indicating its utility in developing new molecular structures (Kurbanova et al., 2019).

3. Catalysis in Chemical Reactions

It is also utilized as a reactant in calcium hydroxyapatites catalyzed Michael C–C bond formation reactions, demonstrating its role in facilitating critical chemical reactions (Gruselle et al., 2011).

Safety And Hazards

Ethyl 3-oxocyclohexanecarboxylate is classified as a hazardous chemical. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, and not breathing vapors or spray mist .

Future Directions

One of the future directions for Ethyl 3-oxocyclohexanecarboxylate could be its use in the dehydrogenation of ketones . Another potential direction is its use in the synthesis of neuropeptide Y antagonist 1, which is crucial for treating obesity .

properties

IUPAC Name

ethyl 3-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRVJPQVDQQBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955285
Record name Ethyl 3-oxocyclohexane-1-carboxylate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxocyclohexanecarboxylate

CAS RN

33668-25-6
Record name Ethyl 3-oxocyclohexanecarboxylate
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Record name Ethyl 3-oxocyclohexanecarboxylate
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Record name Ethyl 3-oxocyclohexane-1-carboxylate
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Record name Ethyl 3-oxocyclohexanecarboxylate
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Synthesis routes and methods I

Procedure details

To a round bottom flask was added 3-oxo-1-cyclohexanecarboxylic acid (3.85 g, 27.1 mmol), ethanol (7.91 mL), p-toluenesulfonic acid (0.097 g, 0.56 mmol) and toluene (65.9 mL). The mixture was refluxed with Dean-star trap overnight. The reaction mixture was cooled down and concentrated under reduced pressure to afford 4.61 g (100%) of the title compound, 3-oxo-cyclohexanecarboxylic acid ethyl ester, as a yellow oil, which was used in the next step without further purification.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Quantity
65.9 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 3-oxocyclohexane-1-carboxylic acid (8.7 g, 61.20 mmol, 1.00 equiv) and ethanol (21 mL) in toluene (150 mL) was added p-toluenesulfonic acid (250 mg) at room temperature and the resulting solution was heated to reflux overnight in presence of a Dean-Stark. After completion, the resulting mixture was concentrated under vacuum and the residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:4) to give the desired ethyl 3-oxocyclohexane-1-carboxylate (7.5 g, 72%) as white oil.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxocyclohexanecarboxylate
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Citations

For This Compound
9
Citations
WT Borden, V Varma, M Cabell… - Journal of the …, 1971 - ACS Publications
… each column, peaks corresponding to 5% of the unrearranged ester, ethyl 2oxo-l-methylcyclopentanecarboxylate (II),7 0.3% of the rearranged ester, ethyl 3-oxocyclohexanecarboxylate …
Number of citations: 22 pubs.acs.org
E Brenna, M Crotti, FG Gatti, D Monti, F Parmeggiani… - Green …, 2017 - pubs.rsc.org
A three-step biocatalytic procedure is described for the conversion of methyl and ethyl cyclopentene- and cyclohexenecarboxylates into both the enantiomers of the corresponding chiral …
Number of citations: 29 pubs.rsc.org
Q Liu, DG Batt, JS Lippy, N Surti, AJ Tebben… - Bioorganic & Medicinal …, 2015 - Elsevier
… The tetrahydrocarbazole acid 48 was prepared in good yield by Fischer indole synthesis 26 from 47 and ethyl 3-oxocyclohexanecarboxylate in boiling acetic acid. The carboxylic acid of …
Number of citations: 23 www.sciencedirect.com
SH Watterson, GV De Lucca, Q Shi… - Journal of Medicinal …, 2016 - ACS Publications
… A Fischer indole cyclization between hydrazines 25 and ethyl 3-oxocyclohexanecarboxylate in the presence of acetic acid gave tetrahydrocarbazoles 26 in good yield. Aromatization …
Number of citations: 116 pubs.acs.org
AV Gavai, D Norris, G Delucca, D Tortolani… - Journal of medicinal …, 2021 - ACS Publications
… 5-Bromo-2-hydrazinylbenzoic acid 33 was heated with ethyl 3-oxocyclohexanecarboxylate in acetic acid to yield the tetrahydrocarbazole carboxylic acid 34 which was converted to …
Number of citations: 18 pubs.acs.org
SH Watterson, SR Wisniewski - Complete Accounts of Integrated …, 2022 - ACS Publications
… A Fischer indole cyclization between hydrazine 14 and ethyl 3oxocyclohexanecarboxylate in the presence of acetic acid gave tetrahydrocarbazole 15 in reasonable yield. The …
Number of citations: 1 pubs.acs.org
LL Ingraham, JN Lowe - Journal of the American Chemical …, 1971 - ACS Publications
… each column, peaks corresponding to 5% of the unrearranged ester, ethyl 2oxo-l-methylcyclopentanecarboxylate (II),7 0.3% of the rearranged ester, ethyl 3-oxocyclohexanecarboxylate …
Number of citations: 28 pubs.acs.org
GV De Lucca, Q Shi, Q Liu, DG Batt… - Journal of Medicinal …, 2016 - ACS Publications
Bruton’s tyrosine kinase (BTK) belongs to the TEC family of nonreceptor tyrosine kinases and plays a critical role in multiple cell types responsible for numerous autoimmune diseases. …
Number of citations: 46 pubs.acs.org
PJ TOSCANO, LG MARZILLI - Progress in Inorganic Chemistry …, 2009 - books.google.com
A. Formation of the Co—C Bond from Co (1) Reagents. l. Alkylation of the Deprotonated Co (I) Species. 2. Alkylation of Hydrido Cobalt Species.... B. Formation of the Co—C Bond from …
Number of citations: 0 books.google.com

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